molecular formula C30H29N3O3 B11178229 2-amino-4',4',6',7-tetramethyl-2',5-dioxo-6'-phenyl-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile

2-amino-4',4',6',7-tetramethyl-2',5-dioxo-6'-phenyl-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile

Cat. No.: B11178229
M. Wt: 479.6 g/mol
InChI Key: IUVBMXOKIJIXAJ-UHFFFAOYSA-N
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Description

2-amino-4’,4’,6’,7-tetramethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of 2-amino-4’,4’,6’,7-tetramethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the spiro structure .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe).

Scientific Research Applications

2-amino-4’,4’,6’,7-tetramethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved often include inhibition of specific enzymes or activation of signaling pathways that result in the desired biological response .

Comparison with Similar Compounds

Compared to other similar compounds, 2-amino-4’,4’,6’,7-tetramethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different reactivity and applications.

Properties

Molecular Formula

C30H29N3O3

Molecular Weight

479.6 g/mol

IUPAC Name

2'-amino-7',9,11,11-tetramethyl-2,5'-dioxo-9-phenylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile

InChI

InChI=1S/C30H29N3O3/c1-17-13-22(34)24-23(14-17)36-26(32)21(15-31)30(24)20-12-8-11-19-25(20)33(27(30)35)28(2,3)16-29(19,4)18-9-6-5-7-10-18/h5-12,17H,13-14,16,32H2,1-4H3

InChI Key

IUVBMXOKIJIXAJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(=O)C1)C3(C4=CC=CC5=C4N(C3=O)C(CC5(C)C6=CC=CC=C6)(C)C)C(=C(O2)N)C#N

Origin of Product

United States

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